N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with significant potential in scientific research. Its molecular formula is C23H16BrN4O, and it has a molecular weight of 463.313 g/mol. The compound features a unique structure that includes a pyrazole ring, a brominated phenyl group, and an acenaphthylene moiety, making it an interesting subject for various applications in chemistry and biology.
The synthesis of N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide generally involves a condensation reaction. The key steps are outlined below:
This method highlights the importance of selecting appropriate solvents and catalysts to enhance reaction efficiency.
The molecular structure of N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide can be represented using various structural formulas:
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N/N=C/C5=C(C=CC(=C5)Br)FC1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)NN=CC5=C(C=CC(=C5)Br)FThese representations illustrate the compound's complex connectivity and functional groups.
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide can participate in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide is primarily linked to its interaction with biological targets:
This mechanism suggests that the compound could have significant biological activities worth exploring further.
Relevant data indicates that these properties make it suitable for various laboratory applications .
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide has several scientific applications:
The compound's diverse applications underscore its importance in both academic research and industrial settings.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2